Blonanserin Impurity 6
Description
Properties
CAS No. |
132810-83-4 |
|---|---|
Molecular Formula |
C23H30FN3 |
Molecular Weight |
367.51 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Blonanserin Impurity 6
Impurity 6 arises primarily from side reactions during blonanserin synthesis, particularly involving incomplete substitution or over-alkylation of intermediates. Two principal routes are documented:
Route 1: Nucleophilic Substitution with 1-N-Boc-Piperazine
This method involves reacting 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Intermediate A) with 1-N-Boc-piperazine under optimized conditions :
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Reagents :
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Intermediate A (1 equiv)
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1-N-Boc-piperazine (3–10 equiv)
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Catalyst: KI or NaI (1–2 equiv)
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Solvent: DMF, DMSO, or ethyl acetate
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-
Conditions :
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Temperature: 20–200°C
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Reaction time: 12–24 hours
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Workup :
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Boc deprotection using HCl gas, TFA, or KOH.
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Purification via recrystallization (ethyl acetate/petroleum ether).
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Route 2: Retro-Synthetic Degradation of Blonanserin
Impurity 6 can also form via degradation of blonanserin under basic conditions :
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Reagents :
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Blonanserin (1 equiv)
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n-Ethylpiperazine (excess)
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Base: n-BuLi or LDA
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Conditions :
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Solvent: THF or toluene
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Temperature: -30°C to 150°C
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Reaction time: 5–8 hours
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Workup :
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Quenching with water, extraction with ethyl acetate, and drying (Na2SO4).
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Critical Process Parameters
Key factors influencing the formation and yield of Impurity 6 include:
Analytical Validation
Impurity 6 is characterized using:
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HPLC : Retention time ~1.75 min (C18 column, acetonitrile/water) .
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1H-NMR : Distinct signals at δ 2.5–3.5 ppm (piperazine protons) and δ 6.8–7.2 ppm (fluorophenyl) .
Industrial-Scale Considerations
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Purification Challenges : Impurity 6 co-elutes with blonanserin in reverse-phase HPLC, necessitating gradient elution .
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Regulatory Limits : Accepted threshold: ≤0.15% per ICH Q3A guidelines .
Case Study: Optimization of Route 1
A scaled-up batch (500 g Intermediate A) yielded 375 g Impurity 6 (75% yield) using:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Route 1 | High yield; scalable | Requires Boc deprotection |
| Route 2 | Short reaction time | Low selectivity |
Chemical Reactions Analysis
Blonanserin Impurity 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Common conditions for these reactions include varying temperatures, pressures, and the use of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Analytical Applications
Stability-Indicating Methods
A significant application of Blonanserin Impurity 6 lies in the development of stability-indicating methods for the quantification of residual solvents and impurities in pharmaceutical formulations. For instance, a validated gas chromatographic method has been developed to simultaneously determine residual solvents in blonanserin, which includes identifying impurities like this compound. This method demonstrated high specificity, linearity, accuracy, and robustness, making it suitable for quality control purposes in pharmaceutical manufacturing .
Impurity Profiling
The identification and characterization of impurities like this compound are essential for regulatory compliance and ensuring patient safety. Studies have shown that various synthetic routes can lead to different impurity profiles, necessitating thorough investigation during drug development. Understanding the formation mechanisms of these impurities can help optimize synthesis processes and enhance product purity .
Pharmacological Insights
Role in Efficacy Studies
Blonanserin itself has been extensively studied for its efficacy in treating schizophrenia. The presence of impurities such as this compound can influence the pharmacokinetics and pharmacodynamics of the drug. Research indicates that impurities may alter the drug's therapeutic effects or side effect profiles, underscoring the importance of monitoring these compounds during clinical studies .
Safety Assessments
Long-term safety studies involving blonanserin have revealed that adverse effects are generally mild to moderate. However, understanding how impurities like this compound contribute to these effects is critical. For example, a study on adolescents indicated that while blonanserin treatment improved psychiatric symptoms over a year, monitoring for extrapyramidal symptoms and other adverse events remained essential .
Case Study 1: Gas Chromatography Method Validation
A study focused on developing a gas chromatographic method for detecting residual solvents in blonanserin formulations highlighted the significance of impurities like this compound. The method achieved an accuracy range of 94.1% to 101.7% for detecting this impurity, demonstrating its potential utility in ensuring product quality during manufacturing processes .
Case Study 2: Long-Term Treatment Efficacy
In a long-term study assessing the safety and efficacy of oral blonanserin tablets among adolescents with schizophrenia, researchers monitored various parameters including the incidence of adverse events linked to impurities. The findings emphasized that while most side effects were manageable, ongoing research into how impurities affect treatment outcomes is necessary .
Mechanism of Action
Blonanserin Impurity 6 exerts its effects by interacting with various molecular targets. It binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .
Comparison with Similar Compounds
Structural and Analytical Comparison with Blonanserin and Other Impurities
Structural Similarities and Differences
Blonanserin Impurity 6 and the parent drug blonanserin are constitutional isomers, differing in the position of functional groups or substituents. For example, the fluorine atom or piperazine ring orientation may vary, altering receptor-binding affinity. In contrast, other blonanserin impurities, such as Impurity 1 (CAS: 1648791-23-4) and Impurity 4 (CAS: 132811-84-8), exhibit distinct molecular formulas and larger/smaller molecular frameworks (Table 1).
Table 1: Structural and Physicochemical Properties of Blonanserin and Key Impurities
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Blonanserin (Parent) | C₂₃H₃₀FN₃ | 367.51 | 132810-10-7 | 4-Phenyl-2-(1-piperazinyl)pyridine derivative |
| This compound | C₂₃H₃₀FN₃ | 367.51 | 132810-83-4 | Isomer of blonanserin; positional variation |
| Blonanserin Impurity 1 | C₂₉H₄₃N₅ | 461.70 | 1648791-23-4 | Extended alkyl chain; additional N atoms |
| Blonanserin Impurity 4 | C₂₁H₂₆FN₃ | 339.46 | 132811-84-8 | Shorter carbon backbone; retained F moiety |
Analytical Challenges
The structural similarity between this compound and the parent compound complicates chromatographic separation. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., blonanserin-d₅) are required to distinguish them . Impurity 6’s co-elution risk with blonanserin or its metabolites (e.g., N-desethyl blonanserin) necessitates high-resolution methods to ensure accurate quantification in pharmacokinetic studies .
Receptor Binding and Activity
Blonanserin acts as a potent antagonist at dopamine D₂/D₃ and serotonin 5-HT₂A receptors, with a D₂ affinity 94-fold higher than risperidone . For instance:
Metabolic Pathways
Blonanserin is primarily metabolized by CYP3A4 into active and inactive metabolites . For example, CYP3A4 variants (e.g., CYP3A418) could modulate Impurity 6’s clearance, increasing accumulation risks in genetically predisposed populations .
Toxicity Profile
- Parent Drug : Blonanserin is associated with extrapyramidal symptoms (EPS), akathisia, and mild prolactin elevation .
- Impurity 6: Limited toxicity data exist, but structural analogs suggest possible neurotoxic or receptor-off-target effects. Regulatory thresholds (e.g., ICH Q3A/B) mandate impurity levels ≤ 0.15% to mitigate risks .
Comparison with Impurities in Other Antipsychotics
While direct data on impurities in drugs like risperidone or aripiprazole are unavailable, blonanserin’s impurity profile contrasts with typical second-generation antipsychotics:
- Risperidone : Major impurities include oxidative byproducts (e.g., risperidone N-oxide), which are structurally distinct from blonanserin’s isomers.
- Aripiprazole: Degradation impurities often involve quinolinone derivatives, unlike blonanserin’s piperazine-based isomers.
Biological Activity
Blonanserin Impurity 6 is a byproduct of the synthesis of blonanserin, a novel atypical antipsychotic primarily used for treating schizophrenia. Understanding the biological activity of this impurity is crucial due to its potential implications in pharmacology and drug development. This article reviews the available literature on this compound, focusing on its biological activity, potential mechanisms of action, and implications in pharmaceutical applications.
Chemical Characteristics
This compound is characterized by its interactions with various molecular targets. It has been reported to bind to and inhibit dopamine receptors D2 and D3, as well as serotonin receptor 5-HT2A, which are critical pathways in the treatment of schizophrenia. The compound's structural features include a piperazine moiety and a fluorophenyl group, similar to those found in blonanserin itself.
The exact mechanism of action for this compound remains largely unexplored. However, it is suggested that its biological activity may stem from its ability to modulate dopaminergic and serotonergic neurotransmission. By inhibiting the aforementioned receptors, it could potentially contribute to alleviating both positive and negative symptoms associated with schizophrenia .
In Vitro Studies
Research on this compound is limited, but preliminary studies indicate that it may exhibit biological activity similar to that of blonanserin. The compound's effects on cell lines and animal models have not been extensively documented, highlighting a significant gap in the literature. Further studies are necessary to elucidate its pharmacological profile and potential therapeutic applications.
Case Studies
While specific case studies focusing solely on this compound are scarce, findings related to blonanserin can provide context. For instance, clinical trials have shown that blonanserin effectively manages both positive and negative symptoms of schizophrenia with a favorable side effect profile compared to other antipsychotics . This suggests that impurities like this compound could influence the overall efficacy and safety of the drug.
Data Table: Comparative Analysis of Biological Activity
| Compound | Target Receptors | Biological Activity | Clinical Relevance |
|---|---|---|---|
| Blonanserin | D2, D3, 5-HT2A | Antagonist | Effective in treating schizophrenia; low side effects |
| This compound | D2, D3, 5-HT2A | Potential antagonist | Unknown; requires further investigation |
Implications in Pharmaceutical Development
The presence of impurities like this compound can significantly affect the quality and therapeutic effectiveness of pharmaceutical products. Understanding its formation during synthesis is essential for ensuring drug purity and compliance with regulatory standards . Moreover, insights into the biological activity of such impurities can inform strategies for developing safer antipsychotic medications.
Q & A
Q. How is Blonanserin Impurity 6 identified and characterized in pharmaceutical formulations?
Methodological Answer: Structural identification requires advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to confirm molecular structure and purity. For example, NMR can resolve stereochemical ambiguities, while LC-MS/MS provides sensitivity for trace-level detection. Cross-referencing with synthesized reference standards and spectral databases ensures accuracy . Physicochemical properties (e.g., LogP = 0.129, solubility = 808 g/L at 25°C) should be experimentally validated using validated protocols to confirm identity .
Q. What are the stability-indicating parameters for this compound under varying storage conditions?
Methodological Answer: Stability studies should assess degradation kinetics under stress conditions (e.g., heat, light, pH variations). Use accelerated stability testing with high-performance liquid chromatography (HPLC) to monitor impurity levels over time. Parameters like boiling point (163.4°C at 0.15 Torr) and hygroscopicity inform storage guidelines. Data analysis should include Arrhenius modeling to predict shelf-life, ensuring compliance with ICH Q1A guidelines .
Q. How can researchers ensure reproducibility in quantifying this compound across laboratories?
Methodological Answer: Implement inter-laboratory validation using harmonized protocols (e.g., USP <1225>). Key steps include:
- Standardizing calibration curves with certified reference materials.
- Reporting relative standard deviation (RSD) for repeatability and intermediate precision.
- Validating method specificity against structurally similar impurities to avoid co-elution errors .
Advanced Research Questions
Q. What mechanistic insights explain the pharmacological impact of this compound on dopamine receptor binding?
Methodological Answer: Conduct in vitro receptor binding assays (e.g., radioligand displacement studies) using D2/D3 receptor-rich tissues (e.g., caudate, putamen). Compare IC50 values of the impurity with blonanserin to assess competitive inhibition. For in vivo correlation, measure plasma concentrations and receptor occupancy via positron emission tomography (PET) in animal models, referencing EC50 values (e.g., 0.39–0.40 ng/mL for D2/D3 receptors) .
Q. How do metabolic interactions between this compound and cytochrome P450 enzymes influence bioactivation pathways?
Methodological Answer: Use human liver microsome (HLM) assays to evaluate CYP3A4/2D6 inhibition/induction. Monitor metabolite formation via LC-HRMS and compare kinetic parameters (Km, Vmax) with blonanserin. Clinical studies co-administering CYP inhibitors (e.g., grapefruit juice) can reveal systemic exposure changes, as seen in blonanserin’s prolonged half-life due to CYP3A4 inhibition .
Q. What strategies resolve discrepancies in impurity quantification between spectroscopic and chromatographic methods?
Methodological Answer: Perform multivariate analysis to identify method-specific biases (e.g., matrix effects in LC-MS vs. solvent interference in UV spectroscopy). Cross-validate using orthogonal techniques (e.g., GC-MS for volatile impurities) and apply Bland-Altman plots to assess agreement. Adjust extraction protocols (e.g., solid-phase extraction) to minimize recovery variability .
Q. How can computational modeling predict the genotoxic potential of this compound?
Methodological Answer: Apply quantitative structure-activity relationship (QSAR) tools (e.g., DEREK Nexus) to assess mutagenic alerts. Validate predictions with Ames tests using Salmonella typhimurium strains. For impurities lacking structural alerts, conduct in silico pharmacokinetic simulations to estimate bioavailability and tissue distribution .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting data on impurity toxicity thresholds in preclinical studies?
Methodological Answer: Perform meta-analysis of existing studies, weighting data by sample size and methodology robustness (e.g., OECD-compliant assays vs. exploratory screens). Use sensitivity analysis to identify confounding variables (e.g., species-specific metabolic differences). Establish a threshold of toxicological concern (TTC) based on impurity daily intake and class-specific limits .
Q. What experimental designs minimize bias in impurity profiling during forced degradation studies?
Methodological Answer: Employ factorial design to test multiple stress factors (e.g., temperature, pH, oxidizers) simultaneously. Use design of experiments (DoE) software to optimize conditions and reduce false positives. Include negative controls (e.g., unstressed samples) and blind analysts to sample identities during data interpretation .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical reporting of impurity-related adverse effects in clinical trials?
Methodological Answer: Adhere to ICH E2A guidelines for adverse event reporting. Implement pharmacovigilance protocols to track impurity-specific toxicity, including causality assessment using Naranjo criteria. Publish negative findings in repositories like ClinicalTrials.gov to avoid publication bias .
Q. What frameworks improve transparency in impurity data sharing across academic and industrial collaborations?
Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for analytical datasets. Use platforms like Zenodo to archive raw chromatograms, spectral data, and validation reports. Establish material transfer agreements (MTAs) for reference standard sharing, ensuring intellectual property protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
